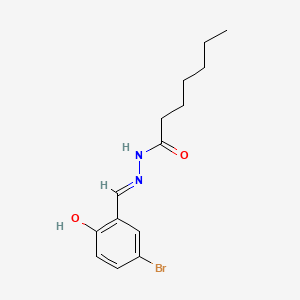

(E)-N'-(5-bromo-2-hydroxybenzylidene)heptanehydrazide

Beschreibung

(E)-N'-(5-Bromo-2-hydroxybenzylidene)heptanehydrazide is a Schiff base derived from the condensation of 5-bromo-2-hydroxybenzaldehyde with heptanehydrazide. The compound features an (E)-configuration about the C=N bond, a common geometry in hydrazones due to keto-enol tautomerism stabilization .

Eigenschaften

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]heptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c1-2-3-4-5-6-14(19)17-16-10-11-9-12(15)7-8-13(11)18/h7-10,18H,2-6H2,1H3,(H,17,19)/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYSMULNFMLPGM-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NN=CC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N’-(5-bromo-2-hydroxybenzylidene)heptanehydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and heptanehydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.

Reduction: The imine group (C=N) can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism by which (E)-N’-(5-bromo-2-hydroxybenzylidene)heptanehydrazide exerts its effects is primarily through its interaction with biological macromolecules. The compound can form hydrogen bonds and other non-covalent interactions with proteins and nucleic acids, potentially inhibiting their function. The presence of the bromine atom and hydroxyl group enhances its ability to interact with specific molecular targets, leading to its bioactivity.

Vergleich Mit ähnlichen Verbindungen

The structural and functional variations among hydrazide derivatives significantly impact their physicochemical properties, crystallographic behavior, and biological activities. Below is a comparative analysis based on the evidence:

Structural Variations and Crystallographic Features

Key Observations :

- Aromatic vs. Aliphatic Substituents: Aromatic hydrazides (e.g., 3-methoxybenzoyl) exhibit planar conformations stabilized by π-π stacking and hydrogen bonds, whereas aliphatic chains (e.g., heptane, hexadecane) reduce crystallinity but enhance solubility in non-polar solvents .

- Hydrogen Bonding : Methoxy and hydroxy groups enhance intermolecular interactions, as seen in the 3-methoxy derivative’s N–H⋯O chains along the a-axis . The heptane analog likely forms weaker C–H⋯O interactions due to its flexible chain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.